D-Enantiomer vs. L-Enantiomer Protease Resistance: Class-Level Quantitative Stability Advantage
Fmoc-D-Lys(Biotin)-OH incorporates a D-lysine scaffold that confers class-level protease resistance compared to Fmoc-L-Lys(Biotin)-OH. While no direct head-to-head stability comparison between D- and L-biotinylated lysine building blocks was identified in primary literature, extensive class-level evidence establishes that D-amino acid substitution at protease cleavage sites significantly inhibits enzymatic hydrolysis [1]. In controlled enzymatic assays, D-amino acid-containing peptides demonstrated significantly enhanced resistance to protease degradation relative to all-L counterparts, with substrate decay rate constants differing by orders of magnitude under certain conditions [2]. The D-configuration of the lysine α-carbon in Fmoc-D-Lys(Biotin)-OH positions the biotin label within a proteolytically stable framework, maintaining biotin accessibility for streptavidin/avidin detection while protecting the peptide backbone at the labeling site .
| Evidence Dimension | Protease resistance conferred by D-amino acid substitution |
|---|---|
| Target Compound Data | Incorporates D-lysine residue; confers class-level protease resistance at the biotin attachment site. |
| Comparator Or Baseline | Fmoc-L-Lys(Biotin)-OH (CAS 146987-10-2), which incorporates L-lysine, is susceptible to protease recognition and degradation. |
| Quantified Difference | Class-level evidence: D-amino acid peptides show significantly enhanced protease resistance. In a specific model system, N-terminal acetylation of D-amino acid peptides increased the substrate decay rate constant for Proteinase K by 17.5-fold compared to non-acetylated controls [2], demonstrating the profound impact of D-amino acid context on enzymatic degradation kinetics. |
| Conditions | General class-level evidence from D-amino acid peptide literature. Quantified kinetic data from Proteinase K assays on acetylated D-amino acid peptides [2]. |
Why This Matters
Procurement of D-enantiomer building blocks is essential when the biotinylated peptide must retain structural integrity in protease-rich biological environments (e.g., serum, cell lysates, in vivo studies).
- [1] Biosyn. When to Use D-Amino Acid Substitution in Peptide Drug Design. D-amino acid substitution is a widely used strategy in peptide engineering to improve protease resistance and enhance biological stability. View Source
- [2] Sciencedirect. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. The incorporation of D-amino acids significantly inhibits the enzymatic hydrolysis of peptides. N-terminal acetylation enhanced the enzymatic degradation of these peptides by Proteinase K (PROK), with the substrate decay rate constant for the acetylated peptide increasing by 17.5 times. View Source
